(R)-tert-Butyl (3-hydroxy-2-methoxypropyl)carbamate
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Overview
Description
tert-Butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate is a compound commonly used in organic synthesis, particularly as a protecting group for amines. This compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in various chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol or amine. One common method is the reaction of di-tert-butyl dicarbonate with an amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming the desired carbamate product .
Industrial Production Methods
Industrial production of tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate often employs continuous flow processes to enhance efficiency and yield. These methods utilize microreactor systems to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid for deprotection, palladium catalysts for cross-coupling reactions, and various bases such as sodium hydroxide and potassium carbonate .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection with trifluoroacetic acid yields the free amine, while palladium-catalyzed cross-coupling reactions produce N-Boc-protected anilines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate is widely used as a protecting group for amines during peptide synthesis. It allows for selective reactions on other functional groups without affecting the protected amine .
Biology
In biological research, this compound is used to modify biomolecules, facilitating the study of protein functions and interactions. It is also employed in the synthesis of biologically active molecules .
Medicine
In medicine, tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require protection of amine groups during the synthesis process .
Industry
Industrially, this compound is used in the production of various chemicals and materials, including polymers and agrochemicals. Its stability and ease of removal make it a valuable intermediate in large-scale chemical manufacturing .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, such as with trifluoroacetic acid, resulting in the release of the free amine . This process involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar purposes but lacks the additional functional groups present in tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate.
Carbobenzoxy (Cbz) carbamate: Another protecting group for amines, which is more stable under acidic conditions but requires catalytic hydrogenation for removal.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used for protecting amines in peptide synthesis, removable under basic conditions.
Uniqueness
tert-Butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate is unique due to its combination of stability and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required.
Properties
Molecular Formula |
C9H19NO4 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-3-hydroxy-2-methoxypropyl]carbamate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-5-7(6-11)13-4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 |
InChI Key |
COJBGCUWIBTZNX-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CO)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)OC |
Origin of Product |
United States |
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